2-Chloro-N-cyclohexylacetamide

Catalog No.
S1896347
CAS No.
23605-23-4
M.F
C8H14ClNO
M. Wt
175.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-cyclohexylacetamide

CAS Number

23605-23-4

Product Name

2-Chloro-N-cyclohexylacetamide

IUPAC Name

2-chloro-N-cyclohexylacetamide

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

InChI

InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)

InChI Key

RLFIWYGMZQJEFO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCl

Canonical SMILES

C1CCC(CC1)NC(=O)CCl

The exact mass of the compound 2-Chloro-N-cyclohexylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N-cyclohexylacetamide (CAS 23605-23-4) is a highly stable, crystalline N-alkyl chloroacetamide utilized primarily as an electrophilic alkylating agent in organic synthesis and medicinal chemistry. Functioning as a critical building block, it enables the direct introduction of an N-cyclohexylacetamide moiety into amines, thiols, and phenols via S_N2 nucleophilic substitution . Procuring this pre-formed, bench-stable solid (melting point ~109-111°C) allows facilities to bypass the hazardous handling, corrosive byproducts, and stringent anhydrous requirements associated with using raw chloroacetyl chloride and cyclohexylamine . Its balanced reactivity profile makes it a highly reproducible intermediate for the scalable manufacturing of complex heterocycles, enzyme inhibitors, and central nervous system (CNS) active agents.

Substituting pre-formed 2-Chloro-N-cyclohexylacetamide with in-situ generation (using chloroacetyl chloride and cyclohexylamine) introduces significant process liabilities, including the generation of stoichiometric hydrogen chloride gas, competitive hydrolysis, and the formation of difficult-to-remove cyclohexylamine hydrochloride salts. These factors typically reduce overall downstream alkylation yields by 15-25% and increase purification costs. Furthermore, substituting this compound with the more reactive 2-bromo-N-cyclohexylacetamide compromises bench stability and increases the risk of unwanted dialkylation or premature hydrolysis in aqueous-organic mixtures. Finally, attempting to use an aromatic analog, such as 2-chloro-N-phenylacetamide, fundamentally alters the lipophilicity and 3D steric profile (sp3 vs. sp2 hybridization), which has been shown to drastically reduce target binding affinity in downstream pharmaceutical applications requiring a hydrophobic aliphatic pocket [1].

Process Yield: Pre-formed Reagent vs. In-Situ Generation

Utilizing commercially procured, pre-formed 2-Chloro-N-cyclohexylacetamide for the alkylation of complex heterocycles (e.g., piperazines or phenols) consistently delivers high yields (80-100%) under standard basic conditions . In contrast, attempting two-step in-situ generation using chloroacetyl chloride requires excess base to neutralize the generated HCl and often suffers from competitive hydrolysis, dropping the effective yield of the target alkylated product and necessitating additional chromatographic purification to remove cyclohexylamine hydrochloride byproducts .

Evidence DimensionDownstream Alkylation Yield
Target Compound Data80-100% yield (using pre-formed 23605-23-4)
Comparator Or BaselineIn-situ generation (chloroacetyl chloride + cyclohexylamine)
Quantified DifferenceAvoids 15-25% yield loss and eliminates HCl byproduct management
ConditionsStandard basic alkylation (e.g., K2CO3/DMF or Na2CO3/EtOH)

Procuring the pre-formed amide streamlines manufacturing workflows and significantly improves batch-to-batch yield consistency by eliminating the handling of highly reactive, moisture-sensitive acid chlorides.

Target Binding Affinity: Aliphatic (Cyclohexyl) vs. Aromatic (Phenyl) Substitution

In the development of quinazolinthioacetamide-based acetylcholinesterase (AChE) inhibitors, the choice of the N-substituent on the chloroacetamide building block is critical for target engagement. The derivative synthesized using 2-Chloro-N-cyclohexylacetamide achieved an IC50 of 9.26 nM against AChE, outperforming the standard drug donepezil (IC50 = 16.43 nM) [1]. Substituting the aliphatic cyclohexyl group with an aromatic phenyl group (via 2-chloro-N-phenylacetamide) fails to properly occupy the specific hydrophobic pocket of the enzyme, resulting in inferior inhibitory potential.

Evidence DimensionAChE Inhibition Potency (IC50)
Target Compound Data9.26 nM (N-cyclohexyl derivative)
Comparator Or Baseline16.43 nM (Donepezil baseline) / Inferior binding for N-phenyl analogs
Quantified DifferenceEnhanced nanomolar potency driven by sp3-hybridized cyclohexyl ring
ConditionsIn vitro AChE inhibition assay

For drug discovery procurement, the specific sp3 steric bulk of the cyclohexyl group is non-interchangeable with aromatic analogs for optimizing hydrophobic pocket binding.

Reaction Selectivity: Chloroacetamide vs. Bromoacetamide Reactivity

While bromoacetamides are inherently more electrophilic, 2-Chloro-N-cyclohexylacetamide provides a highly controlled balance of reactivity and stability for selective monoalkylation. In the alkylation of primary amines or sensitive nucleophiles, the chloro-leaving group allows for controlled S_N2 reactions that minimize the formation of dialkylated impurities and resist premature hydrolysis in aqueous-organic solvent mixtures [1].

Evidence DimensionAlkylation Selectivity & Stability
Target Compound DataHigh selectivity for monoalkylation; bench-stable solid
Comparator Or Baseline2-Bromo-N-cyclohexylacetamide
Quantified DifferenceSignificantly lower rates of dialkylation and background hydrolysis
ConditionsNucleophilic substitution in presence of base (e.g., K2CO3)

Selecting the chloro-variant over the bromo-variant ensures higher purity profiles and reduces the need for complex chromatographic separation of over-alkylated byproducts.

Synthesis of CNS-Active Enzyme Inhibitors

Directly following its demonstrated efficacy in hydrophobic pocket binding [1], this compound is a highly effective precursor for synthesizing N-substituted quinazolinthioacetamides and related scaffolds targeting acetylcholinesterase (AChE) in Alzheimer's disease research. The cyclohexyl moiety is critical for achieving single-digit nanomolar potency.

Development of Selective Serine Hydrolase Modulators

Used as a selective alkylating agent to append the N-cyclohexylacetamide pharmacophore onto phenolic cores (e.g., acetovanillone derivatives). This specific substitution pattern is essential for developing highly specific, covalent hCES2A inhibitors with favorable metabolic stability and cell-membrane permeability [2].

Scalable Heterocycle Derivatization

Procured for the reliable N- or S-alkylation of benzimidazoles, piperazines, and other heterocycles in industrial process chemistry. Using the pre-formed, high-purity solid reagent bypasses the corrosive handling and yield penalties associated with in-situ chloroacetyl chloride workflows, ensuring reproducible batch-to-batch manufacturability .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23605-23-4

Dates

Last modified: 08-16-2023

Explore Compound Types